1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol. It is known for its role as a potent agonist of the cannabinoid receptor CB1
Preparation Methods
The synthesis of 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of 6-chloropyrazine with piperidine under specific conditions to form the desired product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interaction with cannabinoid receptors makes it a valuable tool in studying the endocannabinoid system.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of pain management and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its binding to the cannabinoid receptor CB1. This interaction triggers a cascade of intracellular events, leading to various physiological effects. The compound’s molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways.
Comparison with Similar Compounds
1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can be compared to other similar compounds, such as:
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: This compound shares a similar piperidine moiety but differs in its pyrazine ring substitution.
This compound:
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-13-7-11(12)14-10/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUKVXHXXCMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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